Orphenadrine-d3 Citrate Salt
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Overview
Description
Orphenadrine-d3 Citrate Salt is a deuterated form of Orphenadrine Citrate, a centrally acting skeletal muscle relaxant and antihistaminic agent. It is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine-d3 Citrate Salt involves the deuteration of Orphenadrine, which is achieved by substituting hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: Orphenadrine-d3 Citrate Salt undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Orphenadrine-d3 Citrate Salt is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Orphenadrine in the body.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and NMR spectroscopy.
Biological Research: Used to study the interactions of Orphenadrine with various biological targets.
Medical Research: Investigated for its potential therapeutic effects and mechanisms of action
Mechanism of Action
Orphenadrine-d3 Citrate Salt exerts its effects primarily through its action as a muscarinic antagonist. It binds to and inhibits histamine H1 receptors and NMDA receptors, thereby reducing muscle spasms and providing analgesic effects. The compound also exhibits anticholinergic properties, which contribute to its muscle relaxant effects .
Comparison with Similar Compounds
Diphenhydramine: An antihistamine with similar central and peripheral effects.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: Orphenadrine-d3 Citrate Salt is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracing are essential .
Properties
CAS No. |
1185011-75-9 |
---|---|
Molecular Formula |
C18H20D3NO |
Molecular Weight |
272.41 |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
88-92 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
4682-36-4 (unlabelled) |
Synonyms |
N,N-Dimethyl-2-[(2-methylphenyl)phenylmethoxy]ethanamine-d3 Citrate Salt |
tag |
Orphenadrine |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.